Stereochemical Complexity: Four Stereoisomers vs. Achiral or Two-Isomer Comparators
4-Methylcycloheptan-1-ol possesses two stereogenic centers (C1 bearing -OH and C4 bearing -CH3), producing four stereoisomers organized as two cis/trans diastereomeric pairs, each containing two enantiomers . In contrast, the unsubstituted parent cycloheptanol is achiral (zero stereocenters), while 4-methylcyclohexanol has only two stereoisomers (cis/trans) due to its smaller, more symmetric ring [1]. This higher stereochemical count makes 4-methylcycloheptan-1-ol a more demanding and information-rich probe for asymmetric synthesis methodology development and chiral chromatography method validation.
| Evidence Dimension | Number of stereoisomers |
|---|---|
| Target Compound Data | 4 stereoisomers (2 diastereomeric pairs: cis and trans, each with 2 enantiomers) |
| Comparator Or Baseline | Cycloheptanol: 0 stereoisomers (achiral). 4-Methylcyclohexanol: 2 stereoisomers (cis/trans, achiral). |
| Quantified Difference | 4 vs. 0 (vs. cycloheptanol); 4 vs. 2 (vs. 4-methylcyclohexanol) |
| Conditions | Structural analysis based on presence of two non-equivalent chiral centers on a seven-membered ring |
Why This Matters
For procurement in asymmetric synthesis or chiral separation research, the four-isomer system provides a more rigorous test of stereochemical control than simpler two-isomer or achiral alternatives.
- [1] PubChem. 4-Methylcyclohexanol (CAS 589-91-3): C7H14O, MW 114.19, cis and trans isomers. Cycloheptanol (CAS 502-41-0): C7H14O, MW 114.19, no stereocenters. View Source
